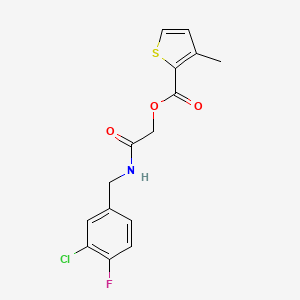

benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids under ligand-free conditions . This methodology is suitable for aromatic and cinnamic acids, and the desired esters could be obtained in good yields .Molecular Structure Analysis

The molecular structure of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate is composed of a benzyl group, a hydroxy group, a methyl group, and a carboxylate group. The benzyl group features a benzene ring attached to a methylene group .Chemical Reactions Analysis

The chemical reactions involving benzyl compounds are complex and can involve various mechanisms. For example, the addition of O (3 P) to the methylene site in benzyl produces a highly vibrationally excited adduct, which can β-scission to benzaldehyde + H and phenyl + HCHO .科学的研究の応用

Synthesis and Chemical Properties

Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate is an important intermediate in the synthesis of novel compounds with potential pharmacological interest. For example, it has been utilized in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550, showcasing its role in creating compounds with significant biological activities (Chen Xin-zhi, 2011). This process involves multiple steps, starting from readily available reagents and proceeding through substitution, reduction, oxidation, and acylation steps, highlighting its versatility and potential for industrial scale-up due to the simplicity and high yield of the method.

Application in Organic Synthesis

The compound has been involved in studies for the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, indicating its use in the synthesis of compounds with applications as therapeutic agents for various conditions (Ibenmoussa et al., 1998). Additionally, its derivatives have been explored for the synthesis of diverse bioactive molecules, including emetine-like antiepileptic agents and herbicides, underscoring the broad applicability in medicinal chemistry and agriculture.

Role in Medicinal Chemistry

Research has also focused on the enantioselective synthesis of derivatives, such as the work by Wang et al. (2018), where asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate was investigated. This study emphasizes the importance of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate and its derivatives in the preparation of biologically active compounds, showcasing the potential for creating chiral molecules with pharmaceutical relevance (Wang et al., 2018).

Contribution to Biochemistry

In biochemistry, the protecting group effects of such compounds on the stability of piperidinium ions have been studied, providing insights into the electronic characteristics of protecting groups and their influence on glycosylation chemistry. This research aids in understanding the "armed-disarmed" concept in carbohydrate chemistry, highlighting the compound's contribution to the field (Heuckendorff, Pedersen, & Bols, 2010).

Safety And Hazards

Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

特性

IUPAC Name |

benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(17)8-5-9-15(11-14)13(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKWYVSEDPFHGW-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2590573.png)

![2-chloro-N-{4-methyl-2-[2-(4-methylphenyl)diazen-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2590579.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590580.png)

![Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2590582.png)

![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B2590584.png)

![N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2590585.png)

![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B2590587.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2590590.png)